Cas no 1609409-03-1 (N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride)

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochlorideは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、エチル基とフェノキシエチルアミンが結合した特徴的な設計を持ち、医薬品や機能性材料の合成に応用可能です。塩酸塩形態により高い水溶性と結晶性を示し、精製プロセスや取り扱いの容易さが利点です。特に、芳香族エーテル部位とアミン部位の反応性を併せ持つため、多様な誘導体合成の出発原料として有用です。実験室規模から工業的生産まで、安定した品質管理が可能な点も特長です。

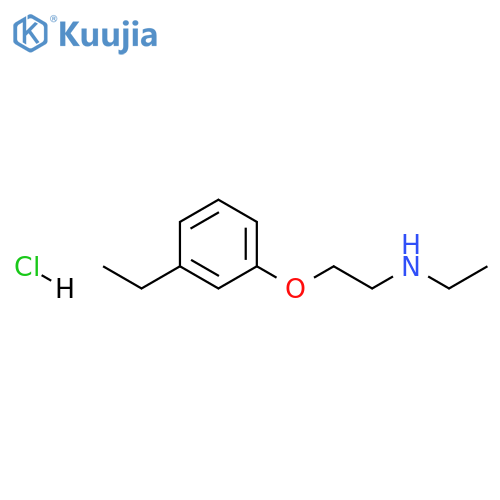

1609409-03-1 structure

商品名:N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride

CAS番号:1609409-03-1

MF:C12H20ClNO

メガワット:229.746302604675

MDL:MFCD13186545

CID:4608849

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride

-

- MDL: MFCD13186545

- インチ: 1S/C12H19NO.ClH/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2;/h5-7,10,13H,3-4,8-9H2,1-2H3;1H

- InChIKey: QMINPNZFSHIQNY-UHFFFAOYSA-N

- ほほえんだ: C(NCC)COC1=CC=CC(CC)=C1.[H]Cl

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1260133-5g |

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |

1609409-03-1 | 95% | 5g |

$355 | 2023-09-04 | |

| 1PlusChem | 1P00J4HT-5g |

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |

1609409-03-1 | 95% | 5g |

$475.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1260133-1g |

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |

1609409-03-1 | 95% | 1g |

$125 | 2025-02-25 | |

| TRC | E927088-50mg |

N-Ethyl-2-(3-ethylphenoxy)ethanamine Hydrochloride |

1609409-03-1 | 50mg |

$ 50.00 | 2022-06-05 | ||

| A2B Chem LLC | AI91489-1g |

N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |

1609409-03-1 | 95% | 1g |

$64.00 | 2024-04-20 | |

| A2B Chem LLC | AI91489-5g |

N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |

1609409-03-1 | 95% | 5g |

$253.00 | 2024-04-20 | |

| 1PlusChem | 1P00J4HT-1g |

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |

1609409-03-1 | 95% | 1g |

$128.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1260133-1g |

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride |

1609409-03-1 | 95% | 1g |

$125 | 2025-02-28 | |

| TRC | E927088-100mg |

N-Ethyl-2-(3-ethylphenoxy)ethanamine Hydrochloride |

1609409-03-1 | 100mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E927088-500mg |

N-Ethyl-2-(3-ethylphenoxy)ethanamine Hydrochloride |

1609409-03-1 | 500mg |

$ 80.00 | 2022-06-05 |

N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1609409-03-1 (N-ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2230780-65-9(IL-17A antagonist 3)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量